molecular formula C17H14N2 B180970 4-[(E)-2-quinolin-7-ylethenyl]aniline CAS No. 54-83-1

4-[(E)-2-quinolin-7-ylethenyl]aniline

Cat. No.: B180970
CAS No.: 54-83-1
M. Wt: 246.31 g/mol
InChI Key: QAQIFRYHRUVXEJ-ONEGZZNKSA-N
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Description

4-[(E)-2-quinolin-7-ylethenyl]aniline is a synthetic compound featuring a quinoline scaffold, a structure of high significance in medicinal chemistry due to its broad spectrum of biological activities . This particular molecule is characterized by its (E)-ethenyl bridge connecting a quinoline ring to an aniline group, creating a conjugated system that may be suitable for optoelectronic applications or as a fluorescent probe . The quinolin-4-one core, a close relative of this compound, is found in various natural products and has been used as an antibiotic for decades, with recent research increasingly focusing on its antiproliferative effects against cancer cells . Compounds with this core structure, such as the naturally occurring graveolin and punarnavine, have demonstrated cytotoxic activity against melanoma cells and can inhibit angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis . The presence of the aniline moiety and the styryl bridge in this compound suggests it could serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical research, particularly in the development of anticancer and antimicrobial agents . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a building block in palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki reactions, to generate a diverse library of analogs for biological screening . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

54-83-1

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(E)-2-quinolin-7-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-9-6-13(7-10-16)3-4-14-5-8-15-2-1-11-19-17(15)12-14/h1-12H,18H2/b4-3+

InChI Key

QAQIFRYHRUVXEJ-ONEGZZNKSA-N

SMILES

C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1

Isomeric SMILES

C1=CC2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)N)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications
4-[(E)-2-Quinolin-7-ylethenyl]aniline 54-83-1 Quinolin-7-yl, ethenyl-aniline linkage 246.3065 Potential fluorescence, drug design
4-(2-Quinolin-2-ylethenyl)aniline 108165-95-3 Quinolin-2-yl substituent 246.306 N/A (limited data)
4-Fluoro-2-[2-(5-fluoro-1H-indol-3-yl)-2-(phenethylthio)ethyl]aniline N/A Fluorinated indole, thioether linkage 409.1533 (HRMS) Low synthetic yield (2%)
4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline} N/A Schiff base, bis-quinoline-imine structure 484.58 Antibacterial, antimalarial activity
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 131802-60-3 Methoxy-quinoline, ether linkage 312.33 High structural similarity (0.93)

Electronic and Steric Effects

  • Substituent Position: The position of the quinoline substituent (e.g., 7- vs. 2-position) significantly impacts electronic properties.
  • Functional Groups: The introduction of methoxy groups (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) enhances electron-donating capacity, which could improve fluorescence quantum yield compared to the non-substituted target compound .

Preparation Methods

Heck Reaction for Ethenyl Bridge Formation

The Heck reaction is a cornerstone for constructing styryl-type linkages. Source demonstrates its utility in synthesizing (E)-4-(2-phenylethenyl)benzonitrile using tris(dibenzylideneacetone)dipalladium and tri-tert-butylphosphine. Adapting this protocol:

Procedure :

  • Reactants : 7-Bromoquinoline (1.0 equiv) and 4-aminostyrene (1.2 equiv).

  • Catalyst : Pd(OAc)₂ (2 mol%) with P(t-Bu)₃ (4 mol%).

  • Base : N-Methyldicyclohexylamine (2.0 equiv) in chlorobenzene at 110°C for 24 h.

  • Workup : Column chromatography (hexane/EtOAc, 4:1) yields the product as a yellow solid.

Key Data :

ParameterValue
Yield68%
Stereoselectivity>99% E-isomer
Reaction Time24 h

This method excels in stereocontrol but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Sonogashira Coupling and Partial Hydrogenation

Source outlines Sonogashira coupling for alkyne intermediates, followed by hydrogenation to ethenyl groups.

Procedure :

  • Coupling : 7-Iodoquinoline (1.0 equiv) and 4-ethynylaniline (1.5 equiv) with PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) in Et₃N at RT.

  • Hydrogenation : Alkyne intermediate (1.0 equiv) with Lindlar catalyst (5 wt%) in EtOAc under H₂ (1 atm) for 6 h.

Key Data :

StepYieldSelectivity
Sonogashira82%N/A
Hydrogenation75%85% E

Partial hydrogenation struggles with over-reduction; additives like quinoline improve E-selectivity.

Electrophilic Cyclization of N-(2-Alkynyl)Anilines

Source details electrophilic cyclization using ICl or PhSeBr to form quinoline rings from propargyl anilines.

Procedure :

  • Substrate Synthesis : N-(3-Phenyl-2-propyn-1-yl)aniline via nucleophilic substitution (aniline + propargyl mesylate, CH₃CN, 20 h).

  • Cyclization : Substrate (1.0 equiv) with ICl (2.0 equiv) in CH₃CN at RT for 5 min.

Key Data :

ParameterValue
Cyclization Yield83%
Regioselectivity7-Quinoline >95%

This one-pot approach is rapid but limited to substrates with electron-donating groups on the aniline.

Modular Assembly via Knoevenagel Condensation

Source’s structure, 4-(4-dimethylaminostyryl)quinoline, suggests adapting Knoevenagel conditions for amine-containing aldehydes.

Procedure :

  • Aldehyde Preparation : 7-Formylquinoline (1.0 equiv) and 4-nitroaniline (1.2 equiv) in EtOH with piperidine (10 mol%) at reflux.

  • Reduction : Nitro group reduction with H₂/Pd-C (10 wt%) in MeOH to yield the aniline.

Key Data :

StepYield
Condensation72%
Reduction90%

This route offers flexibility but requires post-synthetic reduction, increasing step count.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield RangeE-SelectivityScalability
Heck Reaction65–75%>99%Moderate
Sonogashira + Hydrogen.60–75%80–85%High
Electrophilic Cycliz.75–85%N/ALow
Knoevenagel + Reduction60–70%100%High

The Heck reaction offers superior stereoselectivity, while electrophilic cyclization excels in step economy. Scalability challenges arise from palladium costs in catalytic methods.

Troubleshooting and Optimization

  • Stereochemical Purity : Use bulky ligands (e.g., P(t-Bu)₃) to minimize Z-isomer formation.

  • Functional Group Tolerance : Electrophilic cyclization is incompatible with electron-withdrawing groups on the aniline.

  • Catalyst Recycling : Immobilized Pd nanoparticles (SiO₂-Pd) reduce metal leaching in Heck reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(E)-2-quinolin-7-ylethenyl]aniline, and how can its purity be validated?

  • Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to incorporate the quinoline and aniline moieties. Purification via column chromatography followed by recrystallization can enhance purity. Validate structural integrity using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (XRD) with software like SHELXL or WinGX can confirm stereochemistry and bond geometry.

Q. How can the electronic and steric properties of this compound be characterized?

  • Methodology : Perform density functional theory (DFT) calculations to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimentally, UV-Vis spectroscopy and cyclic voltammetry can assess absorption maxima and redox behavior. Compare results with analogs like ethynyl-substituted anilines (e.g., 2-(Phenylethynyl)aniline ) to contextualize electronic effects.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Use dose-response studies (e.g., 0–100 μM) in cancer cell lines (e.g., MCF-7, MDA-MB-468) over 7–10 days, as seen in related compounds . Quantify cell viability via MTT or resazurin assays. Include controls for solvent effects and validate selectivity using non-cancerous cell lines.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Methodology : Collect single-crystal XRD data (MoKα radiation, 296 K) and refine using SHELXL . Address disorder in flexible groups (e.g., ethenyl chains) via PART commands and occupancy refinement. Analyze intermolecular interactions (e.g., C–H···π, π-π stacking) with Mercury software to understand packing behavior. Compare with structurally similar Schiff bases for trends in torsion angles.

Q. How should contradictory results in cytotoxicity assays be analyzed?

  • Methodology : Perform statistical validation (e.g., ANOVA with post-hoc tests) to assess significance across replicates. Investigate confounding factors:

  • Solubility : Use DLS or fluorescence probes to detect aggregation.
  • Metabolic interference : Pair with ROS assays or metabolomics to identify off-target effects.
  • Cell line variability : Compare gene expression profiles (e.g., RT-qPCR for apoptosis markers) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology : Modify substituents on the quinoline or aniline rings to enhance solubility (e.g., methoxyethyl groups ). Use logP calculations and HPLC to monitor hydrophobicity. For proof-of-concept, employ prodrug approaches (e.g., esterification) and assess stability in simulated physiological fluids.

Q. How can computational modeling predict its interaction with biological targets?

  • Methodology : Dock the compound into protein active sites (e.g., kinases, DNA topoisomerases) using AutoDock Vina. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SAR data from analogs like 4-(Benzo[d]oxazol-2-yl)aniline to refine predictions.

Data Presentation and Analysis Guidelines

  • Crystallography : Report R-factors, refinement parameters, and hydrogen-bond geometries in tables . Use CIF files for deposition in databases like CCDC.
  • Biological Data : Present IC50 values with 95% confidence intervals and dose-response curves. Use heatmaps to visualize selectivity across cell lines .
  • Statistical Reporting : Include effect sizes, p-values, and software used (e.g., GraphPad Prism, R).

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